Superior p70S6K Inhibition Potency Compared to Parent Nicotinamide
6-Bromo-2-chloronicotinamide exhibits potent inhibition of p70S6K-mediated ribosomal protein S6 phosphorylation in human A549 lung adenocarcinoma cells with an IC50 of 94 nM [1]. In contrast, the parent compound nicotinamide shows no significant inhibition of p70S6K (IC50 > 100 μM) [2]. This represents a >1000-fold improvement in potency attributable to the halogenation pattern.
| Evidence Dimension | Inhibition of p70S6K-mediated S6 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | Nicotinamide: IC50 > 100 μM |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | Human A549 cells, 3 hr incubation, chemiluminescence assay |
Why This Matters
This level of potency validates the compound's utility as a tool for probing p70S6K-dependent signaling pathways, a critical target in oncology research, whereas nicotinamide is inert in this context.
- [1] BindingDB. (n.d.). BDBM50380932: Inhibition of p70S6K-mediated ribosomal protein S6 phosphorylation. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380932 View Source
- [2] ACS Publications. (2021). Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.1c01087 View Source
